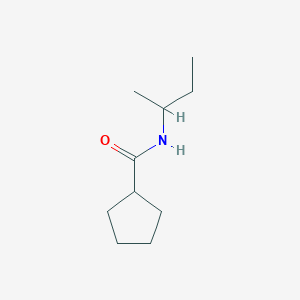![molecular formula C23H22N2O2 B6077342 N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a member of the benzamide family and is synthesized through a multi-step process.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have potential therapeutic applications in various scientific research fields. One of the most significant research applications of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is its potential as an anti-cancer agent. Studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to be related to its ability to inhibit histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting histone deacetylases, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce chromatin remodeling and gene expression changes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels. This property makes N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide a potential treatment for diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This property makes it a safer option for in vitro and in vivo experiments. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide research. One potential direction is the development of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide's potential as a neuroprotective agent, as studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can protect against neurodegeneration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is a chemical compound with significant potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a potential treatment for various diseases. While there are limitations to using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments, its low toxicity and potential therapeutic applications make it a promising area of research for the future.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with phenylacetyl chloride to form N-(2,3-dimethylphenyl)-2-phenylacetamide. This intermediate product is then reacted with benzoyl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide. The final product is purified through recrystallization.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-8-14-20(17(16)2)25-23(27)19-12-6-7-13-21(19)24-22(26)15-18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZDHGRHZGAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)

![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)